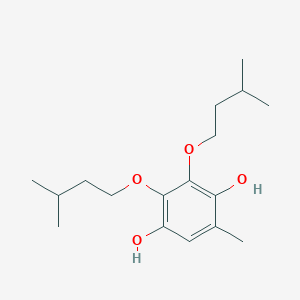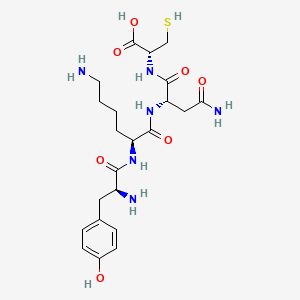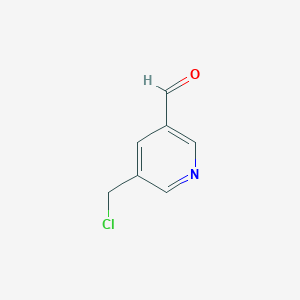![molecular formula C31H38O4 B12631646 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL CAS No. 919770-06-2](/img/structure/B12631646.png)
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is an organic compound characterized by its complex molecular structure This compound is notable for its potential applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL typically involves the reaction of dec-4-en-1-ol with bis(4-methoxyphenyl)(phenyl)methanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring consistent quality and yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of advanced materials and as a precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of 10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL involves its interaction with specific molecular targets. The methoxyphenyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethanol: Shares similar structural features but differs in the length of the carbon chain.
4,4’-Dimethoxydiphenylamine: Contains methoxyphenyl groups but has a different core structure.
9,10-Bis(phenylethynyl)anthracene: Another compound with phenyl groups, used in different applications.
Uniqueness
10-[Bis(4-methoxyphenyl)(phenyl)methoxy]dec-4-EN-1-OL is unique due to its specific combination of methoxyphenyl groups and the dec-4-en-1-ol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
919770-06-2 |
|---|---|
Fórmula molecular |
C31H38O4 |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
10-[bis(4-methoxyphenyl)-phenylmethoxy]dec-4-en-1-ol |
InChI |
InChI=1S/C31H38O4/c1-33-29-20-16-27(17-21-29)31(26-14-10-9-11-15-26,28-18-22-30(34-2)23-19-28)35-25-13-8-6-4-3-5-7-12-24-32/h3,5,9-11,14-23,32H,4,6-8,12-13,24-25H2,1-2H3 |
Clave InChI |
SDJKHDWURANPEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-methoxyphenyl)-2-oxochromen-7-yl] (2R)-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B12631567.png)
![Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate](/img/structure/B12631571.png)

![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B12631579.png)
![N'-[(tert-butoxy)carbonyl]-1,3-thiazole-5-carbohydrazide](/img/structure/B12631584.png)


![5-Chloro-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzonitrile](/img/structure/B12631594.png)

![3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one](/img/structure/B12631608.png)

![N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]cyclohexanamine](/img/structure/B12631614.png)
![3-{2-[(2,6-Dichlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12631617.png)
![3-(4,5-dimethylthiazol-2-yl)-5-((1r,4r)-4-morpholinocyclohexyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12631620.png)
